![molecular formula C13H19BrN2SSi B2427559 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide CAS No. 2580249-48-3](/img/structure/B2427559.png)

4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to contain a trimethylsilylmethyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .

Synthesis Analysis

Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The molecular structure of a similar compound, METHYLPHENYL(4-(TRIMETHYLSILYLMETHYL)PHENYL)SILANE, has a linear formula of C17H24Si2 .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, METHYLPHENYL(4-(TRIMETHYLSILYLMETHYL)PHENYL)SILANE, are not collected by Sigma-Aldrich .Wissenschaftliche Forschungsanwendungen

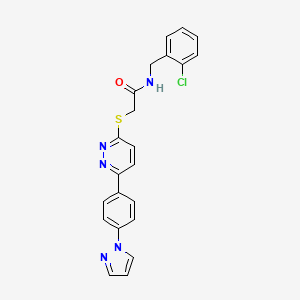

Synthesis and Analgesic Properties

A study by Demchenko et al. (2018) explored the synthesis of hydrobromides with potentially analgesic properties, including derivatives of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine. They investigated the analgesic activity of these compounds, revealing insights into the structure-activity relationship and their moderate analgesic effects compared to reference drugs like ketorolac (Demchenko et al., 2018).

Chiral Crystals from Achiral Molecules

Hu and Cao (2011) synthesized derivatives of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine and studied their ability to form chiral crystals in the solid state. The study highlighted the formation of left- or right-handed helical assemblies in crystal packing, demonstrating the compound's potential in generating chiral symmetry from small achiral molecules (Hu & Cao, 2011).

Antimicrobial Activities

Kubba and Hameed A. Rahim (2018) conducted a study on the synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives, closely related to 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine. Their research demonstrated the compound's potential in antimicrobial activities, especially against certain bacterial and fungal strains (Kubba & Hameed A. Rahim, 2018).

Hydrogen-Bonding Networks

Lynch et al. (2002) investigated the hydrogen-bonding networks of various 2-amino-1,3-thiazoles, including derivatives similar to 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine. This study offers insights into the structural aspects and intermolecular interactions of these compounds, which are important for understanding their behavior in different applications (Lynch et al., 2002).

In Vitro Antioxidant Properties

Jaishree et al. (2012) synthesized a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines, closely related to the compound of interest. Their study assessed the in vitro antioxidant properties of these compounds, suggesting potential applications in oxidative stress-related conditions (Jaishree et al., 2012).

Eigenschaften

IUPAC Name |

4-[4-(trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2SSi.BrH/c1-17(2,3)9-10-4-6-11(7-5-10)12-8-16-13(14)15-12;/h4-8H,9H2,1-3H3,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLBOLBIPPUAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)C2=CSC(=N2)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)

![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)

![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)